molecular formula C13H18O2 B13631155 2-(Benzyloxy)cyclohexanol

2-(Benzyloxy)cyclohexanol

Cat. No.: B13631155
M. Wt: 206.28 g/mol
InChI Key: OZOOGFVOCPMNTN-UHFFFAOYSA-N
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Description

2-(Benzyloxy)cyclohexanol is a cyclohexanol derivative featuring a benzyloxy (-OCH₂C₆H₅) substituent at the 2-position of the cyclohexane ring.

  • Molecular formula: Likely C₁₃H₁₈O₂ (calculated).
  • Functional groups: Hydroxyl (-OH) and benzyloxy (-OCH₂C₆H₅).
  • Applications: Potential use as a solvent, intermediate in organic synthesis, or precursor for pharmaceuticals due to its lipophilic benzyloxy group.

The benzyloxy group enhances lipophilicity compared to unsubstituted cyclohexanol, improving solubility in organic solvents and influencing reactivity in substitution or oxidation reactions .

Properties

IUPAC Name

2-phenylmethoxycyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-3,6-7,12-14H,4-5,8-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZOOGFVOCPMNTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51329-29-4
Record name rac-(1R,2R)-2-(benzyloxy)cyclohexan-1-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Benzyloxy)cyclohexanol can be synthesized through several methods. One common approach involves the reaction of cyclohexanol with benzyl bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of 2-(Benzyloxy)cyclohexanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and solvents are carefully selected to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)cyclohexanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Benzyloxy)cyclohexanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)cyclohexanol involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding, while the benzyloxy group can engage in π-π interactions with aromatic residues. These interactions can influence the compound’s reactivity and binding affinity to various enzymes and receptors .

Comparison with Similar Compounds

(1S,2S)-2-(Benzyloxy)cyclohexanamine

  • Molecular formula: C₁₃H₁₉NO (MW = 217.26 g/mol) .
  • Functional groups : Benzyloxy and amine (-NH₂).
  • Key differences : The amine group replaces the hydroxyl, enabling participation in nucleophilic reactions or hydrogen bonding.
  • Applications : Likely used in pharmaceutical synthesis (e.g., chiral intermediates).

2-[(Benzyloxy)methoxy]hexanal

  • Molecular formula : C₁₄H₂₀O₃ (MW = 236.31 g/mol) .
  • Functional groups : Benzyloxy, methoxy (-OCH₃), and aldehyde (-CHO).
  • Key differences : The aldehyde group confers reactivity in condensation or nucleophilic addition reactions.
  • Applications : Intermediate in heterocycle synthesis (e.g., pyrroles or pyridines).
  • Safety : Flammable and irritant due to the aldehyde moiety.

Benzoxazole, 2-(cyclohexyloxy)-

  • Molecular formula: C₁₃H₁₅NO₂ (MW = 217.26 g/mol) .
  • Functional groups : Benzoxazole (aromatic heterocycle) and cyclohexyloxy (-OC₆H₁₁).
  • Key differences : The benzoxazole ring imparts aromaticity and stability, reducing solubility in polar solvents.
  • Applications : Laboratory reagent or intermediate in specialty chemicals.
  • Safety : Classified as toxic (H302, H315, H319, H335), requiring strict handling protocols .

2-((1-Benzylcyclohexyl)oxy)acetic Acid

  • Molecular formula : C₁₅H₂₀O₃ (MW = 248.32 g/mol) .
  • Functional groups : Benzyl, cyclohexyl, and carboxylic acid (-COOH).
  • Key differences : The carboxylic acid enables salt formation or chelation.
  • Applications : Pharmaceutical intermediate or polymer precursor.
  • Safety : Corrosive; requires neutralization during disposal.

2-Benzylphenol Derivatives

  • General formula: C₁₃H₁₂O (e.g., 2-benzylphenol) .
  • Functional groups: Phenolic (-OH) and benzyl.
  • Key differences: The phenolic group enhances acidity (pKa ~10) compared to cyclohexanol derivatives.
  • Applications: Antioxidants or monomers in polymer synthesis.

Comparative Data Table

Compound Molecular Weight (g/mol) Functional Groups Key Applications Safety Profile
2-(Benzyloxy)cyclohexanol ~222.28 (calculated) Hydroxyl, benzyloxy Solvent, synthesis intermediate Moderate toxicity
(1S,2S)-2-(Benzyloxy)cyclohexanamine 217.26 Amine, benzyloxy Pharmaceutical intermediate Toxic; handle with care
2-[(Benzyloxy)methoxy]hexanal 236.31 Aldehyde, benzyloxy, methoxy Heterocycle synthesis Flammable, irritant
Benzoxazole, 2-(cyclohexyloxy)- 217.26 Benzoxazole, cyclohexyloxy Lab reagent, manufacturing H302, H315, H319, H335
2-((1-Benzylcyclohexyl)oxy)acetic acid 248.32 Carboxylic acid, benzyl Pharmaceutical intermediate Corrosive
2-Benzylphenol derivatives ~184.23 Phenolic, benzyl Antioxidants, polymers Moderate toxicity

Research Findings and Mechanistic Insights

  • Reactivity in Radical Reactions: Cyclohexanol derivatives, including 2-(Benzyloxy)cyclohexanol, exhibit altered reactivity in radical chain reactions due to interactions with hydroperoxy radicals. The benzyloxy group may stabilize radicals, affecting propagation and termination rates .
  • Stereochemical Control: Patent methods for synthesizing 2-benzylphenol compounds highlight the importance of reaction conditions (e.g., dehydrogenating agents) to avoid isomer formation. Similar strategies may apply to 2-(Benzyloxy)cyclohexanol synthesis .
  • Safety Considerations : Benzoxazole derivatives like 2-(cyclohexyloxy)-benzoxazole require stringent safety measures due to acute oral toxicity (LD₅₀ = 500–2000 mg/kg) and respiratory irritation .

Biological Activity

2-(Benzyloxy)cyclohexanol is an organic compound characterized by a cyclohexane ring with a benzyloxy group and a hydroxyl group. This unique structural arrangement allows it to exhibit diverse biological activities, particularly in pharmacological contexts. Understanding its biological activity is crucial for potential applications in medicinal chemistry and organic synthesis.

The compound's structure includes:

  • Cyclohexane ring : Provides stability and hydrophobic characteristics.
  • Benzyloxy group : Enhances solubility and may facilitate interactions with biological targets through hydrogen bonding and π-π interactions.
  • Hydroxyl group : Contributes to its reactivity and potential for forming hydrogen bonds with biological macromolecules.

Biological Activities

Research indicates that 2-(Benzyloxy)cyclohexanol may interact with various biological systems, which can be categorized as follows:

  • Enzyme Interactions :
    • The compound has been studied for its potential as a model for investigating enzyme interactions, particularly due to its ability to form hydrogen bonds.
    • It has shown promise in studies related to the inhibition of certain enzymes, suggesting a role in drug design.
  • Pharmacological Potential :
    • In pharmacological studies, the benzyloxy substituent has been identified as a key feature in designing ligands that target benzodiazepine receptors (BZR), indicating its potential as an agonist .
    • The compound's structural features may allow it to mimic natural substrates or inhibitors, enhancing its utility in therapeutic applications.
  • Synthetic Applications :
    • 2-(Benzyloxy)cyclohexanol serves as an intermediate in organic synthesis, particularly in the development of more complex molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic chemistry.

Case Studies

Several studies have highlighted the biological activity of 2-(Benzyloxy)cyclohexanol:

  • Study on Benzodiazepine Receptor Ligands :
    A study investigated the use of benzyloxy substituents in designing new BZR ligands. Results indicated that compounds incorporating this substituent exhibited significant binding affinity, suggesting that 2-(Benzyloxy)cyclohexanol could be further explored as a lead compound for developing anxiolytic drugs .
  • Enzyme Inhibition Studies :
    Research focused on the inhibition of specific enzymes demonstrated that 2-(Benzyloxy)cyclohexanol could effectively inhibit enzyme activity, providing insights into its mechanism of action and potential therapeutic applications .

Research Findings

The following table summarizes key findings from various studies on the biological activity of 2-(Benzyloxy)cyclohexanol:

Study FocusKey FindingsReference
Enzyme InteractionsPotential model for enzyme interaction studies
Pharmacological ApplicationsAgonist activity at benzodiazepine receptors
Synthetic ChemistryUseful intermediate in organic synthesis
Inhibition StudiesEffective enzyme inhibitor with promising activity

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